Asn-Val

Description

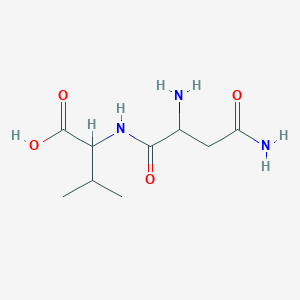

Asn-Val (asparaginyl-valine) is a dipeptide composed of L-asparagine (Asn) and L-valine (Val) linked via a peptide bond. Its molecular formula is C₉H₁₇N₃O₄, with an average mass of 231.252 Da . Structurally, the polar amide group of Asn and the hydrophobic branched side chain of Val confer unique physicochemical properties, including moderate solubility in water and stability under physiological pH .

Properties

Molecular Formula |

C9H17N3O4 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16) |

InChI Key |

KWBQPGIYEZKDEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Asparagine Coupling Optimization

The incorporation of asparagine poses unique challenges due to its labile side-chain amide group. During activation, Fmoc-Asn-OH is prone to dehydration, forming β-cyanoalanine impurities. To mitigate this, BOP-mediated coupling of side-chain-protected Fmoc-Asn(Trt)-OH or Fmoc-Asn(Mbh)-OH achieves near-quantitative coupling efficiency while suppressing side reactions. Comparative studies show that Fmoc-Asn-OPfp (pentafluorophenyl ester) enables rapid coupling without side-chain protection, though residual β-cyanoalanine (3–8%) may necessitate HPLC purification.

Valine Incorporation and Cleavage

Following asparagine coupling, Fmoc-Val-OH is introduced using HBTU/HOBt activation in DMF. The tert-butyloxycarbonyl (Boc) group protects valine’s α-amine during elongation. Final cleavage from Wang resin employs trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5), yielding crude this compound. Notably, the absence of tryptophan in this compound eliminates carbonium ion-mediated alkylation risks associated with Mbh/Tmob cleavage.

Table 1: SPPS Conditions for this compound

| Parameter | Specification | Source |

|---|---|---|

| Asn Activation Reagent | BOP/DIEA in DMF | |

| Coupling Time | 2 × 30 min | |

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5), 2 hr | |

| Crude Purity | 75–85% (HPLC) |

Solution-Phase Synthesis

Solution-phase methods offer cost advantages for large-scale production but require precise stoichiometric control.

Carbodiimide-Mediated Coupling

Classical approaches employ dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to activate Asn’s carboxyl group. However, racemization at valine’s α-carbon remains a concern at >20% under basic conditions. Ethyl chloroformate activation in THF at −15°C reduces racemization to <5%, though yields plateau at 65–70% due to competing hydrolysis.

Enzymatic Reverse Hydrolysis

The aminopeptidase from Streptomyces spp. catalyzes this compound synthesis in anhydrous methanol via reverse hydrolysis. Substrate concentrations >50 mM L-asparagine methyl ester and L-valine drive equilibrium toward dipeptide formation, achieving 40–45% conversion over 48 hr. While avoiding racemization, this method necessitates post-reaction desalting via ion-exchange chromatography.

Enzymatic Synthesis with ATP Regeneration

ATP-dependent ligases enable stereospecific this compound synthesis under mild conditions.

Asparagine Synthetase (AS) Systems

The Lactobacillus sakei AS (LsaAS-A) catalyzes asparagine formation from aspartate and glutamine, while polyphosphate kinase 2 (DfiPPK2-Ⅲ) regenerates ATP from polyphosphates. Coupling these enzymes in a whole-cell system permits one-pot this compound synthesis:

-

Valine ligase (e.g., Bacillus subtilis YwfE) attaches valine using ATP from DfiPPK2-Ⅲ.

Table 2: Biocatalytic Parameters

| Parameter | Value | Source |

|---|---|---|

| ATP Regeneration Rate | 12 µmol/min/mg | |

| Optimal pH | 8.0 (Tris-HCl) | |

| Mg²⁺ Requirement | 10 mM |

Fragment Condensation Strategies

Fragment condensation merges pre-synthesized segments, though it is less common for dipeptides. The teriparatide synthesis patent illustrates principles applicable to this compound:

-

Synthesize Fmoc-Asn(Trt)-OH and Fmoc-Val-OH segments separately.

-

Couple via BOP/DIEA in DMF, followed by TFA cleavage.

This method achieves 80% crude purity but requires orthogonal protection (Trt for Asn, tBu for Val).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| SPPS | 75–85% | High | Moderate | $$$$ |

| Solution-Phase | 60–70% | Medium | High | $$ |

| Enzymatic | 40–50% | High | Low | $$$ |

| Fragment Condensation | 70–80% | Medium | Low | $$$$ |

SPPS excels in purity and reproducibility, while solution-phase synthesis offers cost efficiency. Enzymatic routes, though nascent, provide stereochemical precision ideal for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Asn-Val can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the dipeptide.

Reduction: Reduction reactions can convert oxidized forms back to their original state.

Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH to ensure the stability of the dipeptide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized asparagine or valine derivatives, while substitution reactions can introduce new functional groups into the dipeptide structure .

Scientific Research Applications

Asn-Val has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Asn-Val involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is mediated through the activation of the Nrf2/Keap1-p38MAPK/PI3K-MafK signaling pathway. This leads to the upregulation of downstream antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase . These enzymes help in reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Key Roles and Occurrences :

- Protein Stability : Asn-Val sequences exhibit slow deamidation halftimes (>100 days under physiological conditions), making them more stable than sequences like Asn-Gly or Asn-Ser .

- Enzymatic Function : In Runella slithyformis RNA 2'-phosphotransferase, an essential this compound pair interacts with the nicotinamide moiety of NAD+, a feature conserved in fungal orthologs .

- Structural Motifs : Found in rice glutelin GluC (this compound cleavage site) and mammalian ALOX15B enzymes (this compound/Ile motif), suggesting evolutionary conservation in substrate recognition .

Comparison with Similar Compounds

This compound vs. Asn-Ile

Key Insight : Both dipeptides are evolutionarily conserved in ALOX15B across mammals, but Ile’s bulkier side chain may limit its compatibility in certain protein pockets .

This compound vs. Asn-Gly

Key Insight : Asn-Gly’s flexibility and rapid deamidation make it a hotspot for post-translational modifications, whereas this compound’s stability suits long-term structural roles .

This compound vs. Cyclo(this compound)

Key Insight : Cyclization enhances metabolic stability, making cyclo(this compound) a candidate for bioactive peptide studies .

This compound vs. Asn-Asn

Data Tables

Q & A

Q. What experimental frameworks test hypotheses about this compound’s involvement in cellular signaling pathways?

- Methodological Answer : Use CRISPR-edited cell lines lacking specific dipeptide transporters (e.g., PEPT1) to assess uptake dependency. Metabolomic profiling (LC-MS) can track this compound flux under nutrient stress. For signaling roles, co-immunoprecipitation (Co-IP) with anti-peptide antibodies identifies binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.